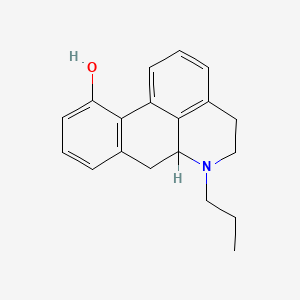

11-Hydroxy-N-n-propylnoraporphine

Description

Structure

3D Structure

Properties

CAS No. |

64781-19-7 |

|---|---|

Molecular Formula |

C19H21NO |

Molecular Weight |

279.4 g/mol |

IUPAC Name |

6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol |

InChI |

InChI=1S/C19H21NO/c1-2-10-20-11-9-13-5-3-7-15-18(13)16(20)12-14-6-4-8-17(21)19(14)15/h3-8,16,21H,2,9-12H2,1H3 |

InChI Key |

WZJSIHGOLMMBAL-UHFFFAOYSA-N |

SMILES |

CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)O |

Canonical SMILES |

CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)O |

Synonyms |

11-hydroxy-N-(n-propyl)noraporphine 11-hydroxy-N-(n-propyl)noraporphine hydrochloride, (R)-isomer 11-hydroxy-N-(n-propyl)noraporphine hydrochloride, (S)-isomer 11-hydroxy-N-(n-propyl)noraporphine hydroiodide 11-hydroxy-N-(n-propyl)noraporphine hydroiodide, (+-)-isomer 11-hydroxy-N-(n-propyl)noraporphine, (+-)-isomer 11-hydroxy-N-(n-propyl)noraporphine, (R)-isomer 11-hydroxy-N-(n-propyl)noraporphine, (S)-isomer 11-hydroxy-N-n-propylnorapomorphine 11-hydroxy-N-n-propylnoraporphine 11-OH-NPa |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 11 Hydroxy N N Propylnoraporphine

Enantioselective Total Synthesis of 11-Hydroxy-N-n-propylnoraporphine

The enantioselective total synthesis of aporphine (B1220529) alkaloids is crucial for evaluating the pharmacological properties of individual enantiomers, as biological activity is often stereospecific. While specific total synthesis routes for this compound are not extensively detailed in the reviewed literature, general strategies for aporphine synthesis can be inferred. The construction of the core aporphine structure often involves intramolecular cyclization reactions. One common approach is the Bischler-Napieralski or Pictet-Spengler reaction to form the isoquinoline (B145761) core, followed by oxidative coupling to create the biphenyl (B1667301) linkage characteristic of the aporphine skeleton.

Key to enantioselectivity is the use of chiral auxiliaries or catalysts during these cyclization steps. For example, proline-catalyzed reactions, such as the inverse-electron-demand Diels-Alder reaction, have been successfully employed in the asymmetric synthesis of related cyclic compounds, achieving high enantiomeric excess. nih.gov Such methodologies could be adapted for the synthesis of the aporphine core. Substrate control, where existing stereocenters in a molecule dictate the stereochemistry of subsequent reactions, is another strategy to achieve enantioselectivity. youtube.com

Semisynthetic Routes from Natural Precursors (e.g., Thebaine, Morphine)

Semisynthesis, starting from readily available natural alkaloids, represents a more common and often more efficient approach to obtaining this compound and its analogs. Thebaine and morphine, both opium alkaloids, are frequently used as starting materials. clockss.orgrsc.org

A general route from thebaine involves a series of transformations including N-demethylation to form the nor-base, followed by N-alkylation with a propyl group. nih.gov The key step is the acid-catalyzed rearrangement of the morphinan (B1239233) skeleton to the aporphine framework. For instance, treatment of a substituted morphinandiene with methanesulfonic acid can promote this rearrangement. nih.gov

Similarly, morphine can be converted to aporphine derivatives. rsc.org This process may also involve N-demethylation and subsequent N-propylation. A crucial step is the dehydroxylation at certain positions, which can be achieved using palladium-catalyzed reactions. nih.gov The conversion of morphine to oripavine, a key intermediate, can be accomplished through O-alkylation followed by oxidation. google.com

Strategies for N-Alkylation and Stereochemical Control

N-alkylation is a fundamental step in the synthesis of this compound and its analogs, as the N-alkyl substituent significantly influences receptor binding affinity and selectivity. nih.gov Direct alkylation of the secondary amine of a noraporphine precursor with an appropriate propyl halide or other alkylating agent is a common method. The choice of base and solvent can influence the efficiency of this reaction.

Stereochemical control during synthesis is paramount. In semisynthetic routes starting from natural alkaloids like morphine or thebaine, the inherent stereochemistry of the starting material often dictates the stereochemistry of the final aporphine product. For instance, the levorotatory configuration at position 6a in the C ring of the aporphine skeleton has been shown to be important for certain biological activities. nih.gov Racemization can occur under certain reaction conditions, such as dehydrogenation followed by reduction, which can lead to a loss of activity. nih.gov Therefore, maintaining the desired stereochemistry throughout the synthetic sequence is a key consideration. Substrate stereochemical control relies on the existing stereochemistry of a molecule to influence the outcome of a reaction at another part of the molecule. youtube.com Auxiliary stereochemical control involves temporarily introducing a chiral auxiliary to guide the stereochemical outcome of a reaction, which is then removed. youtube.com

Regioselective Hydroxylation and Etherification at the Aporphine Core

Regioselective functionalization of the aporphine core, particularly hydroxylation and etherification, is critical for modulating the pharmacological profile of the resulting derivatives. The position of hydroxyl and ether groups on the aromatic rings of the aporphine skeleton can significantly impact receptor binding.

Regioselective hydroxylation can be challenging due to the multiple potential sites for reaction on the aromatic rings. Enzymatic methods, using enzymes like cytochrome P450, have been explored for the regioselective hydroxylation of aromatic compounds. nih.govnih.gov These biocatalytic approaches can offer high selectivity under mild conditions. Chemical methods may involve the use of directing groups to guide the hydroxylation to a specific position.

Etherification of existing hydroxyl groups is a more straightforward process, typically achieved by reacting the aporphine with an alkyl halide in the presence of a base. The choice of reaction conditions can allow for selective O-alkylation. For instance, the use of an alkali salt of a pyridone in DMF tends to favor N-alkylation, whereas using a silver salt in benzene (B151609) can lead exclusively to O-alkylation. nih.gov

Synthesis of Novel this compound Analogues and Derivatives

The synthesis of novel analogues and derivatives of this compound is driven by the search for compounds with improved potency, selectivity, and pharmacokinetic properties.

The synthesis of 2-O- and 11-O-substituted N-alkylnoraporphines allows for the exploration of structure-activity relationships at these specific positions. A study on the synthesis of several novel 2-O- or 11-O-substituted N-alkylnoraporphines found that these compounds generally displayed moderate to high affinities for D2 dopamine (B1211576) receptors and low affinities for D1 and 5-HT1A receptors. nih.gov For example, (R)-(-)-2-(2-hydroxyethoxy)-11-hydroxy-N-n-propylnoraporphine was identified as a potent and selective D2 agent. nih.gov

The synthesis of these derivatives typically involves the selective O-alkylation of a dihydroxy-noraporphine precursor. The differential reactivity of the hydroxyl groups can be exploited, or protecting group strategies can be employed to achieve regioselectivity.

| Compound | D1 Ki (nM) | D2 Ki (nM) | 5-HT1A Ki (nM) |

| (R)-(-)-2-(2-hydroxyethoxy)-11-hydroxy-N-n-propylnoraporphine | >10000 | 97 | >10000 |

Table based on data from Si et al. (2008). nih.gov

Radiolabeling of this compound derivatives, particularly with positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F), is essential for their use as probes in Positron Emission Tomography (PET) imaging. PET is a powerful in vivo imaging technique that allows for the non-invasive study of receptor distribution and function in the brain.

A convenient and reliable method for the synthesis of [¹⁸F]MCL-536 (R-(−)-N-n-propyl-2-(3-[¹⁸F]fluoropropanoxy-11-hydroxynoraporphine) has been developed. nih.govnih.gov This synthesis utilized a p-toluenesulfonyl (tosyl) group as both a protecting group for the phenolic hydroxyl and a leaving group for the radiofluorination reaction. nih.govnih.gov The radiofluorination was achieved by nucleophilic substitution with [¹⁸F]fluoride. This approach avoids the need for a separate deprotection step, simplifying the radiosynthesis.

The automated synthesis of [¹⁸F]MCL-536 resulted in an 11% decay-corrected radiochemical yield with a high specific activity of 167 GBq/μmol. nih.gov The development of efficient ¹⁸F-labeling strategies is crucial for the widespread clinical application of these PET radioligands, as the 20-minute half-life of carbon-11 (B1219553) limits its use to facilities with an on-site cyclotron. nih.gov

| Radiolabeled Compound | Radiochemical Yield (Decay-Corrected) | Specific Activity |

| [¹⁸F]MCL-536 (Automated) | 11% | 167 GBq/μmol |

| [¹⁸F]MCL-536 (Manual) | 70% | 750 MBq/μmol |

Table based on data from Maccotta et al. (2014). nih.gov

In Vitro and Ex Vivo Pharmacological Characterization of 11 Hydroxy N N Propylnoraporphine

Dopamine (B1211576) Receptor Binding Profiles and Affinities

The interaction of 11-Hydroxy-N-n-propylnoraporphine with dopamine receptors has been primarily characterized through radioligand binding assays in mammalian brain tissues, particularly from rats. These studies are fundamental to understanding the compound's potential as a modulator of the dopaminergic system.

Affinity at Dopamine D1, D2, and D3 Receptor Subtypes in Mammalian Tissues

Research indicates that this compound possesses a notable affinity for dopamine receptors. acs.org While specific affinity constants (Ki) for this compound are not consistently reported in publicly available literature, data from closely related compounds and qualitative descriptions provide significant insight. For instance, studies on aporphine (B1220529) derivatives have shown that N-n-propyl substitution generally enhances activity at the D2 receptor. acs.org

A closely related compound, (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine, demonstrated a high affinity for the D2 receptor with a Ki value of 44 nM and a much lower affinity for the D1 receptor, with a Ki of 1690 nM, in rat forebrain tissue. acs.org This suggests a strong preference for the D2 receptor subtype. General findings for this compound (11-OH-NPa) confirm a high affinity in the nanomolar range at cerebral dopamine receptor sites. acs.org Information regarding its affinity for the D3 receptor subtype is not extensively detailed in the available research.

Table 1: Dopamine Receptor Binding Affinities of a Related Aporphine Compound

| Compound | Receptor Subtype | Tissue Source | Ki (nM) |

|---|---|---|---|

| (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine | D1 | Rat Forebrain | 1690 acs.org |

| (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine | D2 | Rat Forebrain | 44 acs.org |

| (R)-11-Hydroxy-N-n-propylnoraporphine | D3 | Not Available | N/A |

| (S)-11-Hydroxy-N-n-propylnoraporphine | D1 | Not Available | N/A |

| (S)-11-Hydroxy-N-n-propylnoraporphine | D2 | Not Available | N/A |

| (S)-11-Hydroxy-N-n-propylnoraporphine | D3 | Not Available | N/A |

Note: Data for the specific compound this compound is not available. The data presented is for a closely related analog to provide context.

Selectivity Profiles Across Dopamine Receptor Subtypes

The selectivity profile of this compound is characterized by a marked preference for the D2 receptor subtype over the D1 subtype. acs.org This D2-selectivity is a known feature of aporphines with an 11-monohydroxy substitution and an N-n-propyl group. acs.orgacs.org The aforementioned data for the related compound, (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine, shows a D2/D1 selectivity ratio of approximately 38. acs.org This indicates that the compound is significantly more potent at D2 receptors. This characteristic is crucial as the distinct physiological functions mediated by D1-like and D2-like receptor families often necessitate receptor-selective ligands for targeted therapeutic effects.

Investigation of High- and Low-Affinity Receptor States

Dopamine D2 receptors exist in two interconvertible states: a high-affinity state (D2-high) and a low-affinity state (D2-low) for agonists. The D2-high state is considered the functionally active state responsible for initiating intracellular signaling cascades. While it is established that dopamine agonists preferentially bind to the D2-high state, specific investigations detailing the binding of this compound to these distinct affinity states are not extensively documented in the available scientific literature. However, as a dopamine agonist, the (R)-enantiomer is presumed to exert its functional effects through interaction with the high-affinity state of the D2 receptor.

Agonist and Antagonist Activity at Dopamine Receptors

The functional activity of this compound is critically dependent on its stereochemistry, with its enantiomers exhibiting opposing effects at dopamine receptors.

Enantiomeric Effects on Receptor Activation: (R)- vs. (S)-Enantiomers

Neuropharmacological evaluations have clearly demonstrated that the two enantiomers of this compound have distinct and opposing actions. The (R)-(-) enantiomer acts as a dopamine agonist, meaning it binds to and activates dopamine receptors. researchgate.net Conversely, the (S)-(+) enantiomer functions as a dopamine antagonist, binding to the receptors but failing to activate them, thereby blocking the action of agonists. researchgate.net This stereospecificity is a common feature among aporphine derivatives and highlights the precise structural requirements for receptor activation.

Partial Agonism and Full Agonism Characterization

Table 2: Functional Activity Profile of this compound Enantiomers

| Enantiomer | Activity at Dopamine Receptors | EC50/IC50 | Emax |

|---|---|---|---|

| (R)-11-Hydroxy-N-n-propylnoraporphine | Agonist researchgate.net | Not Available | Not Available |

| (S)-11-Hydroxy-N-n-propylnoraporphine | Antagonist researchgate.net | Not Available | Not Available |

Note: Quantitative data (EC50, IC50, Emax) for the functional activity of the enantiomers is not specified in the reviewed literature.

Interactions with Other Neurotransmitter Receptors (e.g., Serotonin (B10506) 5-HT1A)

While aporphine alkaloids are well-recognized for their interactions with dopamine receptors, their affinity for other neurotransmitter receptors, such as the serotonin 5-HT1A receptor, is also a critical aspect of their pharmacological profile. Research into derivatives of this compound has provided insights into its potential for serotonergic activity.

Studies on a series of novel 2-O- or 11-O-substituted N-alkylnoraporphines, which are structurally related to this compound, have assessed their binding affinities at dopamine D1, D2, and serotonin 5-HT1A receptors in rat forebrain tissue. The findings from these studies indicated that while the compounds displayed moderate to high affinities for D2 receptors, they exhibited low affinities for both D1 and 5-HT1A receptors. nih.gov For instance, the R(-)-2-(2-hydroxyethoxy)-11-hydroxy-N-n-propylnoraporphine derivative was found to be a potent and selective D2 receptor ligand, with over 100-fold selectivity against both D1 and 5-HT1A sites. nih.gov

This low affinity for the 5-HT1A receptor is a noteworthy characteristic, as it suggests a degree of selectivity for the dopaminergic system over the serotonergic system. The N-alkyl substituent on the aporphine core is a known determinant of receptor selectivity. For example, in a series of 2-methoxy-11-hydroxy-noraporphines, the N-n-propyl substituent was found to confer high D2 receptor affinity and selectivity over D1 receptors. nih.gov While not directly measuring 5-HT1A affinity in that particular study, it highlights the significant role of the N-propyl group in defining the receptor interaction profile.

The following table summarizes the binding affinities of representative N-alkylnoraporphine derivatives at various receptors, illustrating the general trend of lower affinity for the 5-HT1A receptor.

| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | 5-HT1A Receptor Ki (nM) |

| R(-)-2-(2-hydroxyethoxy)-11-hydroxy-N-n-propylnoraporphine | >10,000 | 97 | >10,000 |

| (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine | 1690 | 44 | Not Reported |

Data sourced from studies on N-alkylnoraporphine derivatives. nih.govnih.gov

It is important to note that while these findings on related compounds are informative, direct binding studies on this compound at the 5-HT1A receptor are necessary for a definitive characterization of its serotonergic activity.

Signaling Pathway Coupling and Functional Selectivity

The interaction of a ligand with a G protein-coupled receptor (GPCR) initiates a cascade of intracellular signaling events. Understanding how a compound like this compound modulates these pathways is crucial for comprehending its full pharmacological effect. The concept of functional selectivity, or biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent pathways), is of significant interest in modern pharmacology. duke.edunih.gov

For aporphine alkaloids, the primary receptors of interest, the dopamine receptors, are GPCRs. The downstream signaling from these receptors is complex and can lead to varied physiological responses depending on the specific pathway engaged. duke.edunih.gov

Upon agonist binding, GPCRs undergo a conformational change that allows them to activate heterotrimeric G proteins. These G proteins, composed of α, β, and γ subunits, then dissociate and modulate the activity of various effector enzymes and ion channels, leading to changes in the levels of second messengers like cyclic AMP (cAMP) and inositol (B14025) phosphates. researchgate.net G proteins are classified into several families, including Gs (which stimulates adenylyl cyclase), Gi/o (which inhibits adenylyl cyclase), and Gq/11 (which activates phospholipase C).

The specific G protein subtype that a receptor couples to is a key determinant of the cellular response. For aporphine alkaloids acting at dopamine receptors, the modulation of Gi/o-protein signaling is a primary mechanism of action. researchgate.net However, the precise nature and efficiency of G protein coupling for this compound have not been extensively detailed in publicly available literature. The study of how different aporphine analogs modulate specific G protein subtypes is an ongoing area of research aimed at developing more selective and effective therapeutic agents.

In addition to G protein-mediated signaling, GPCR activity is also regulated by a class of proteins called arrestins. Following agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment serves two primary functions: it desensitizes the G protein signaling by sterically hindering further G protein coupling, and it initiates a second wave of signaling by acting as a scaffold for various other signaling proteins, including components of the mitogen-activated protein kinase (MAPK) cascade. duke.eduyoutube.com

The ability of a ligand to promote β-arrestin recruitment can be independent of its ability to activate G proteins, a phenomenon central to the concept of functional selectivity. nih.gov Ligands that are "biased" towards the β-arrestin pathway may have distinct therapeutic profiles compared to G protein-biased or balanced agonists. Research into apomorphine (B128758) analogs is actively exploring the structure-activity relationships that govern this functional selectivity at dopamine receptors, with the goal of designing ligands that selectively activate the β-arrestin pathway to achieve specific therapeutic outcomes while potentially avoiding side effects associated with G protein signaling. duke.eduresearchgate.net

Currently, specific experimental data from β-arrestin recruitment assays for this compound are not available in the scientific literature. Such studies would be invaluable in fully elucidating its signaling profile and understanding its potential for biased agonism.

Structure Activity Relationships Sar of 11 Hydroxy N N Propylnoraporphine and Analogues

Influence of N-Alkyl Substituents on Receptor Affinity and Selectivity

The N-alkyl substituent plays a pivotal role in determining the affinity and selectivity of aporphine (B1220529) analogues for dopamine (B1211576) and serotonin (B10506) receptors. Research has shown that the size and nature of this substituent can modulate the interaction with different receptor subtypes.

For instance, in a series of N-alkyl-2-methoxy-11-hydroxynoraporphines, the N-alkyl group was found to be a major determinant of D1 versus D2 receptor selectivity. While the N-methyl analogue, (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine, displayed higher affinity for D1 receptors (Ki = 46 nM) compared to D2 receptors (Ki = 235 nM), the N-n-propyl analogue, (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine, exhibited a reversal in selectivity with significantly higher affinity for D2 receptors (Ki = 44 nM) over D1 receptors (Ki = 1690 nM). This highlights that the N-n-propyl group is crucial for potent D2 receptor binding and selectivity in this class of compounds.

Furthermore, studies on other aporphine series have demonstrated that an N-n-propyl substituent can lead to high D2 receptor affinity. The contribution of an N-n-propyl group in (R)-(-)-N-n-propylnorapomorphine (R(-)-NPA) results in high D2 affinity.

In the context of serotonin receptors, the N-alkyl substituent also dictates selectivity. For certain aporphine analogues, an N-methyl group can confer selectivity for the 5-HT7A receptor over the 5-HT1A receptor, whereas an N-propyl substituent can reverse this selectivity. This underscores the broad impact of the N-alkyl group on the pharmacological profile of aporphine derivatives.

Preclinical in Vivo Neuropharmacological Evaluation of 11 Hydroxy N N Propylnoraporphine

Assessment of Central Dopaminomimetic Effects in Rodent Models

The central dopaminomimetic effects of 11-Hydroxy-N-n-propylnoraporphine have been investigated through a series of established rodent behavioral paradigms. These tests are designed to quantify the extent to which a compound can mimic the effects of dopamine (B1211576) in the brain.

Stereotyped behaviors in rodents, such as repetitive sniffing, gnawing, and licking, are strongly associated with the stimulation of central dopamine receptors, particularly the D2 subtype. The R(-) enantiomer of this compound, R(-)-11-OH-NPa, has been shown to be a potent inducer of stereotyped behavior in rats. nih.gov This effect is comparable in potency to the well-known dopamine agonist R(-)-apomorphine (APO). The induction of this behavior by R(-)-11-OH-NPa was effectively blocked by the dopamine antagonist haloperidol, confirming that its effects are mediated through dopamine receptors. nih.gov

In contrast, the 11-methoxy analog of this compound, R(-)-11-MeO-NPa, exhibited only weak effects on stereotyped behavior, and the S(+) isomers of both 11-hydroxy and 11-methoxy-N-n-propylnoraporphine were inactive in inducing this behavior. nih.gov Interestingly, the S(+) isomer of this compound, S(+)11-OH-NPa, was found to inhibit stereotyped behavior induced by apomorphine (B128758). nih.gov A noteworthy characteristic of R(-)-11-OH-NPa is its prolonged duration of action, with its effects persisting for up to 6-7 hours, significantly longer than the 1-2 hour duration of apomorphine. nih.gov Furthermore, R(-)-11-OH-NPa demonstrated high oral bioavailability, being similarly potent after either oral or parenteral administration. nih.gov

| Compound | Effect on Stereotyped Behavior | Potency (ED50, i.p.) | Blockade by Haloperidol |

| R(-)-11-Hydroxy-N-n-propylnoraporphine | Induction | 0.80 mg/kg | Yes |

| R(-)-Apomorphine | Induction | Similar to R(-)-11-OH-NPa | Yes |

| R(-)-11-Methoxy-N-n-propylnoraporphine | Weak Induction | >10 mg/kg | Not reported |

| S(+)-11-Hydroxy-N-n-propylnoraporphine | No Induction; Inhibition of APO-induced stereotypy | ID50 = 3 mg/kg (p.o. or i.p.) | Not applicable |

| S(+)-11-Methoxy-N-n-propylnoraporphine | No Induction | Not applicable | Not applicable |

Locomotor activity in rodents is another key behavioral measure influenced by central dopaminergic systems. The R(-) isomer of this compound potentiated the locomotor activity stimulated by apomorphine, indicating a synergistic effect at dopamine receptors. nih.gov Conversely, the S(+) isomer, S(+)11-OH-NPa, inhibited both spontaneous and apomorphine-induced locomotion. nih.gov The isomers of the 11-methoxy analog were found to be inactive in modulating locomotor activity. nih.gov The inhibitory effect of S(+)11-OH-NPa on locomotion did not induce catalepsy, a state of motor immobility often associated with dopamine receptor blockade. nih.gov

| Compound | Effect on Locomotor Activity | Potency (ID50 for inhibition) |

| R(-)-11-Hydroxy-N-n-propylnoraporphine | Potentiation of apomorphine-stimulated locomotion | Not applicable |

| S(+)-11-Hydroxy-N-n-propylnoraporphine | Inhibition of spontaneous and apomorphine-induced locomotion | 1.8-2.7 mg/kg (p.o. and i.p.) |

| Isomers of 11-Methoxy-N-n-propylnoraporphine | Inactive | Not applicable |

Unilateral lesions of the nigrostriatal dopamine pathway in rats, typically induced by the neurotoxin 6-hydroxydopamine (6-OHDA), create a state of dopamine receptor supersensitivity in the denervated hemisphere. nih.govmdbneuro.com The administration of direct-acting dopamine agonists, such as apomorphine, to these animals results in a characteristic contralateral (away from the lesioned side) circling behavior. nih.govresearchgate.net This rotational behavior is a widely used in vivo assay to assess the functional activity of dopaminergic compounds. mdbneuro.com

While specific studies detailing the circling behavior induced by this compound in this model are not extensively reported in the available literature, its profile as a potent D2 dopamine agonist strongly suggests that the R(-) isomer would induce robust contralateral rotations in unilaterally 6-OHDA-lesioned rats. nih.gov The magnitude and duration of this circling would be expected to correlate with its potency and long duration of action at D2 receptors. nih.gov

Studies in Animal Models of Dopaminergic System Dysregulation

To further explore the therapeutic potential of this compound, its effects have been evaluated in animal models that mimic the neurochemical deficits of diseases like Parkinson's disease.

The 6-OHDA lesion model is a well-established and widely used animal model of Parkinson's disease. nih.gov The neurotoxin 6-OHDA selectively destroys catecholaminergic, primarily dopaminergic, neurons, leading to a depletion of dopamine in the striatum and mimicking the pathology of Parkinson's disease. nih.gov As discussed in the previous section, unilateral injection of 6-OHDA into the substantia nigra or medial forebrain bundle results in motor asymmetry and rotational behavior in response to dopaminergic drugs. mdbneuro.comresearchgate.net

Given that R(-)-11-Hydroxy-N-n-propylnoraporphine is a potent dopamine D2 receptor agonist, it is expected to be effective in reversing the motor deficits in the 6-OHDA lesion model. nih.gov Its administration would likely induce contralateral rotations, as is characteristic of direct dopamine agonists in this model. nih.govresearchgate.net The long duration of action of this compound could offer a significant advantage over shorter-acting agonists. nih.gov

The neurotoxin MPTP is used to create animal models of Parkinson's disease, particularly in non-human primates. nih.govnih.gov MPTP is metabolized in the brain to its active toxic metabolite, MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, leading to a parkinsonian syndrome that closely resembles the human disease. nih.gov These models are considered highly predictive for the clinical efficacy of anti-parkinsonian drugs. nih.gov

Neurochemical Studies in Vivo

The in vivo neurochemical profile of this compound has been a subject of significant interest, particularly its interactions with the dopaminergic system. Studies have focused on understanding how this compound modulates the synthesis and release of dopamine in key brain regions, providing insights into its potential as a research tool and therapeutic agent.

Research has demonstrated that the stereochemistry of this compound plays a pivotal role in its effects on dopamine (DA) metabolism. The (R)-(-) and (S)-(+) enantiomers exhibit distinct pharmacological activities.

The (R)-(-) isomer of this compound has been identified as a potent dopamine agonist. nih.gov In vivo studies in rats have shown that this enantiomer consistently inhibits the synthesis of dopamine in both the corpus striatum and the nucleus accumbens. nih.gov This inhibitory effect on dopamine synthesis is dose-dependent and has been observed across various experimental models. nih.gov The (R)-(-) isomer's high affinity for D2 dopamine receptors is believed to mediate this action, suggesting it acts as a stereoselective D2 agonist at both autoreceptors and postsynaptic receptors. nih.gov

Conversely, the (S)-(+) isomer of this compound has shown behavioral evidence of being a dopamine antagonist, particularly within the limbic system. nih.gov However, its effects on dopamine synthesis are more complex. Unlike typical neuroleptics that enhance dopamine synthesis, the (S)-(+) isomer has been found to inhibit dopamine synthesis in both the striatum and nucleus accumbens, similar to its (R)-(-) counterpart. nih.gov Although it can produce minor changes in the ratio of the dopamine metabolite homovanillic acid (HVA) to DA, it does not significantly antagonize the effects of the (R)-(-) isomer on dopamine synthesis. nih.gov

Further investigations into its impact on dopamine release have revealed that the (R)-(-) isomer of this compound is more potent than the well-known dopamine agonist apomorphine in decreasing the release of dopamine in the striatum. nih.gov This highlights its significant efficacy in modulating dopaminergic transmission.

Table 1: Effects of this compound Enantiomers on Dopamine Synthesis in Rat Brain Regions

| Compound | Brain Region | Effect on Dopamine Synthesis |

|---|---|---|

| (R)-(-)-11-Hydroxy-N-n-propylnoraporphine | Corpus Striatum | Inhibition |

| (R)-(-)-11-Hydroxy-N-n-propylnoraporphine | Nucleus Accumbens | Inhibition |

| (S)-(+)-11-Hydroxy-N-n-propylnoraporphine | Corpus Striatum | Inhibition |

| (S)-(+)-11-Hydroxy-N-n-propylnoraporphine | Nucleus Accumbens | Inhibition |

Data derived from in vivo studies in rats. nih.gov

Microdialysis, a widely used in vivo technique for monitoring extracellular neurotransmitter levels, has been employed to elucidate the neuropharmacological profile of this compound. This method allows for the continuous sampling of the brain's chemical environment in freely moving animals, providing dynamic information on neurotransmitter release.

A key study utilized microdialysis to assess the potency of (R)-(-)-11-Hydroxy-N-n-propylnoraporphine in modulating dopamine release in the striatum of rats. nih.gov The findings from this research demonstrated that this compound effectively decreases the release of dopamine in this critical brain region. nih.gov When compared to other dopamine agonists, (R)-(-)-11-Hydroxy-N-n-propylnoraporphine displayed a higher potency in reducing striatal dopamine release than (R)-(-)-apomorphine. nih.gov

The use of microdialysis has been instrumental in confirming the in vivo effects of this compound on dopaminergic neurotransmission, providing quantitative data on its ability to influence the extracellular concentration of dopamine.

Table 2: Comparative Potency of Aporphine (B1220529) Derivatives on Striatal Dopamine Release as Measured by Microdialysis

| Compound | Effect on Striatal Dopamine Release | Relative Potency |

|---|---|---|

| (R)-(-)-11-Hydroxy-N-n-propylnoraporphine | Decrease | Higher than (R)-(-)-apomorphine |

| (R)-(-)-N-n-propylnorapomorphine | Decrease | Higher than (R)-(-)-apomorphine |

| (R)-(-)-Apomorphine | Decrease | Baseline |

| (R)-(-)-11-Hydroxyaporphine | Small Effect | Lower than (R)-(-)-apomorphine |

Data based on microdialysis studies in freely moving rats. nih.gov

Molecular and Cellular Mechanisms of Action of 11 Hydroxy N N Propylnoraporphine

Regulation of Dopaminergic Autoreceptors

11-Hydroxy-N-n-propylnoraporphine exerts profound and stereospecific effects on dopaminergic neurotransmission primarily through its interaction with dopamine (B1211576) receptors, including the critical presynaptic autoreceptors. These autoreceptors, predominantly of the D2 subtype, are located on the terminals and soma of dopaminergic neurons and function as a key negative feedback mechanism to regulate the synthesis and release of dopamine. conicet.gov.ar

The two enantiomers of 11-OH-NPa interact with these receptors in distinct ways:

S(+)-11-Hydroxy-N-n-propylnoraporphine : In contrast, the S(+) isomer functions as a dopamine receptor antagonist. nih.govnih.gov While it can bind to dopamine receptors, it does not activate them and instead blocks the binding of dopamine and other agonists. nih.gov By binding to and blocking presynaptic D2 autoreceptors, S(+)-11-OH-NPa prevents the negative feedback signal. This blockade disinhibits the neuron, potentially leading to an increase in the synthesis and release of dopamine. Its antagonist activity is observed in its ability to inhibit behaviors induced by dopamine agonists like apomorphine (B128758). nih.gov

The differential activity of these isomers highlights the critical role of stereochemistry in the interaction with dopaminergic autoreceptors, allowing for either the suppression or enhancement of dopamine signaling.

Table 1: Stereospecific Actions of 11-OH-NPa on Dopamine Receptors

| Enantiomer | Pharmacological Action | Effect on Dopaminergic Autoreceptors | Consequence for Dopamine Release |

|---|---|---|---|

| R(-)-11-OH-NPa | Dopamine Agonist nih.govnih.gov | Stimulation | Inhibition |

Impact on Tyrosine Hydroxylase Activity

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of all catecholamines, including dopamine. nih.gov It catalyzes the conversion of L-tyrosine to L-DOPA, the immediate precursor to dopamine. nih.govwikipedia.org The activity of this enzyme is tightly regulated, in part by the activation of presynaptic D2 autoreceptors.

While direct studies on the effect of 11-OH-NPa on tyrosine hydroxylase are limited, its impact can be inferred from its well-established activity as a D2 receptor agonist/antagonist.

Inferred Impact of R(-)-11-OH-NPa : As a potent D2 autoreceptor agonist, R(-)-11-OH-NPa is expected to inhibit the activity of tyrosine hydroxylase. The negative feedback mechanism initiated by D2 autoreceptor stimulation includes the downregulation of TH activity, leading to a decrease in dopamine synthesis. conicet.gov.arnih.gov This is a crucial mechanism for maintaining dopamine homeostasis.

Inferred Impact of S(+)-11-OH-NPa : Conversely, as a D2 autoreceptor antagonist, S(+)-11-OH-NPa would block the tonic, dopamine-mediated inhibition of tyrosine hydroxylase. This would prevent the feedback inhibition of the enzyme, potentially leading to a sustained or increased rate of dopamine synthesis.

Modulation of GABAergic Neurotransmission and Glutamate (B1630785) Decarboxylase Isoforms

The dopaminergic and GABAergic neurotransmitter systems are intricately linked and exert reciprocal control over one another, particularly within the basal ganglia. nih.govneurolaunch.comwikipedia.org Dopamine, primarily through D2 receptors, can modulate the release of GABA, the main inhibitory neurotransmitter in the brain. nih.gov

Given its potent D2 receptor activity, 11-OH-NPa is positioned to significantly modulate GABAergic neurotransmission.

Modulation via D2 Receptors : In brain regions like the striatum, activation of presynaptic D2 receptors located on GABAergic terminals has been shown to inhibit GABA release. nih.gov Therefore, the D2 agonist R(-)-11-OH-NPa would be expected to suppress GABAergic transmission in these circuits. The S(+) enantiomer, by blocking D2 receptors, would prevent this inhibition. This interaction is complex, as dopamine can also have direct, opposing effects on different subtypes of GABA-A receptors, though at higher concentrations. jneurosci.org

There is currently no direct research linking 11-OH-NPa to the regulation of glutamate decarboxylase (GAD), the enzyme responsible for synthesizing GABA from glutamate. wikipedia.org GAD exists in two primary isoforms, GAD65 and GAD67, which play different roles in GABA synthesis and are localized differently within neurons. researchgate.net While some studies have shown that other receptor systems, like the cannabinoid CB1 receptor, can regulate GAD67 expression nih.gov, a similar mechanism has not been demonstrated for 11-OH-NPa. Any effect of the compound on GABA levels would likely be an indirect consequence of its primary action on dopamine receptors and the subsequent network-level adjustments in the GABAergic system.

Neuroprotective Effects in Preclinical Models (Mechanistic Investigations)

While specific mechanistic studies on the neuroprotective effects of 11-OH-NPa are not extensively detailed in the literature, the broader class of aporphine (B1220529) and isoquinoline (B145761) alkaloids, to which it belongs, has been investigated for such properties. researchgate.netnih.govmdpi.com The potential neuroprotective mechanisms of 11-OH-NPa can be hypothesized based on the activities of these related compounds.

Common neuroprotective mechanisms attributed to isoquinoline alkaloids include:

Antioxidant Activity : Many neurodegenerative processes involve oxidative stress, where an excess of reactive oxygen species (ROS) damages neurons. mdpi.com Aporphine alkaloids that contain a catechol-like structure, similar to the 11-hydroxy group on 11-OH-NPa, may act as free radical scavengers, thereby reducing oxidative damage. mdpi.com

Anti-inflammatory Effects : Neuroinflammation, mediated by glial cells like microglia and astrocytes, is a key component of neurodegenerative diseases. nih.gov Aporphine alkaloids have been shown to exert anti-inflammatory effects, which could contribute to a neuroprotective environment. nih.gov

Modulation of Apoptotic Pathways : Some alkaloids can protect neurons by interfering with programmed cell death (apoptosis). This can involve regulating the expression of pro-apoptotic (e.g., Bax, Caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins. nih.gov

Regulation of Intracellular Calcium : Maintaining calcium homeostasis is critical for neuronal survival. Isoquinoline alkaloids have been noted to exert neuroprotective effects by regulating calcium channels and preventing the neuronal damage caused by calcium overload. mdpi.com

Although these mechanisms have not been directly confirmed for 11-OH-NPa, its chemical structure and its classification as an aporphine alkaloid suggest that it may share these neuroprotective properties. Research on cannabinoids has also shown that neuroprotection can be mediated by antioxidant properties independent of specific receptor activation, a mechanism that could potentially apply to 11-OH-NPa. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| R(-)-11-Hydroxy-N-n-propylnoraporphine |

| S(+)-11-Hydroxy-N-n-propylnoraporphine |

| Apomorphine |

| Dopamine |

| L-DOPA |

| L-tyrosine |

| GABA (gamma-aminobutyric acid) |

| Glutamate |

| Tetrahydroberberine N-oxide |

| Allocryptopine |

Analytical Methodologies for Research on 11 Hydroxy N N Propylnoraporphine and Its Metabolites

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of 11-Hydroxy-N-n-propylnoraporphine and its metabolites from complex biological samples. The method's high resolution and sensitivity make it ideal for distinguishing between the parent compound and its various metabolic products.

Typically, reversed-phase HPLC is employed, utilizing a non-polar stationary phase (such as C18) and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of compounds with varying polarities. For instance, a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is common. The gradient would typically involve increasing the proportion of the organic modifier to elute more hydrophobic compounds. semanticscholar.orgnih.gov

The detection of the separated compounds is often achieved using a UV detector, as the aromatic nature of the aporphine (B1220529) ring system provides strong chromophores. For example, in the analysis of the related compound apomorphine (B128758), UV detection is commonly set at 273 nm.

A key aspect of method development is ensuring the stability of the analytes during the analytical process. For apomorphine and its analogs, which can be prone to oxidation, the use of antioxidants in the sample preparation and mobile phase may be necessary to prevent degradation. The efficiency and selectivity of the extraction of these compounds from plasma can be achieved using solid-phase extraction (SPE) with cartridges like Oasis HLB. nih.gov

The following table provides a representative example of HPLC conditions that could be adapted for the analysis of this compound, based on methods for similar compounds.

Mass Spectrometry Detection (e.g., LC-MS/MS) for Quantitative Research

For highly sensitive and specific quantitative analysis of this compound and its metabolites in biological fluids like plasma, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. nih.govnih.gov This technique combines the separation power of HPLC with the mass analysis capabilities of a triple quadrupole mass spectrometer.

Following chromatographic separation, the analytes are ionized, typically using electrospray ionization (ESI) in positive ion mode. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique to the analyte of interest, minimizing interference from other matrix components.

For instance, in the analysis of the structurally similar compound apomorphine, the MRM transition m/z 268 → 237 has been used. nih.gov For its metabolites, norapomorphine (B1212033) and apomorphine sulfate, the transitions are m/z 254 → 223 and m/z 348 → 237, respectively. nih.gov Stable isotope-labeled internal standards are typically used to ensure accurate quantification. nih.gov

The method is validated for linearity, precision, accuracy, recovery, and stability to ensure reliable results. Extraction recoveries for apomorphine and its metabolites from plasma using solid-phase extraction have been reported to be in the range of 58.6% to 81.1%. nih.gov

The table below shows representative LC-MS/MS parameters that could be optimized for the analysis of this compound, based on methods for related compounds.

Radioligand Binding Assay Techniques

Radioligand binding assays are essential for characterizing the interaction of this compound with its target receptors, primarily dopamine (B1211576) D1 and D2 receptors. These assays measure the affinity of the compound for a specific receptor by competing with a radiolabeled ligand that is known to bind to that receptor.

The general procedure involves incubating a tissue preparation containing the receptor of interest (e.g., rat striatal membranes) with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound). The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity of the test compound for the receptor is expressed as the inhibition constant (Ki), which is calculated from the IC50 value.

For dopamine D1 receptors, [3H]SCH23390 is a commonly used radioligand, while [3H]spiperone or [3H]raclopride are often used for D2 receptors. Research on N-alkyl-11-hydroxy-2-methoxynoraporphines, which are structurally very similar to this compound, has provided valuable data on their binding affinities at dopamine receptors. nih.gov For example, (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine was found to have a high affinity for D2 receptors and lower affinity for D1 receptors. nih.gov

The following table presents binding affinity data for a close analog of this compound.

In Vivo Microdialysis Sampling and Analysis

In vivo microdialysis is a powerful technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals. nih.gov This technique is particularly valuable for studying the effects of compounds like this compound on dopaminergic neurotransmission.

A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a target brain area, such as the nucleus accumbens or striatum. The probe is continuously perfused with a physiological solution, and small molecules from the extracellular fluid, including dopamine and its metabolites (DOPAC and HVA), diffuse across the membrane into the perfusate. The collected dialysate samples are then analyzed, typically by HPLC with electrochemical detection or LC-MS/MS, to quantify the levels of these neurochemicals.

By administering this compound and collecting dialysate samples over time, researchers can determine the compound's effect on the release and metabolism of dopamine. For example, dopamine D2 receptor agonists are known to decrease the extracellular levels of dopamine and its metabolites by acting on presynaptic autoreceptors. nih.gov

The table below illustrates the typical effects of a dopamine agonist on extracellular levels of dopamine and its metabolites as measured by in vivo microdialysis.

Future Directions in 11 Hydroxy N N Propylnoraporphine Research

Development of Next-Generation Analogues with Tailored Receptor Selectivity

A primary goal in modern pharmacology is the design of compounds that interact with specific receptor subtypes to maximize therapeutic effects while minimizing side effects. For 11-Hydroxy-N-n-propylnoraporphine, future efforts will concentrate on synthesizing novel analogues with precisely engineered affinities for different dopamine (B1211576) receptors.

Research has already demonstrated the feasibility of modifying the aporphine (B1220529) structure to alter receptor selectivity. For instance, the synthesis of 2-Fluoro-11-hydroxy-N-propylnoraporphine (2-F-11-OH-NPa), an analogue of NPA, was undertaken to create a compound with enhanced selectivity for the dopamine D2 receptor. nih.gov Investigation of this fluorinated analogue's binding affinity on rat brain membranes confirmed that it displayed high affinity and selectivity for the D2 receptor, underscoring the potential of targeted chemical modifications. nih.gov

Further development will likely involve structure-activity relationship (SAR) studies, where systematic changes to the NPA molecule—such as altering substituents on the aromatic rings or modifying the N-propyl group—can be correlated with changes in binding affinity and functional activity at D1, D2, and other dopamine receptor subtypes. The distinct pharmacological profiles of NPA's enantiomers, where the (R)-(-) isomer acts as a dopamine agonist and the (S)-(+) isomer acts as an antagonist, provide a compelling basis for developing stereospecific analogues with tailored functions. nih.gov

| Compound | Key Structural Modification | Observed Impact on Receptor Selectivity | Reference |

|---|---|---|---|

| (S)-(+)-11-Hydroxy-N-n-propylnoraporphine | S-enantiomer of the parent compound | Acts as a dopaminergic antagonist, binding to dopamine receptors without activating them. | nih.gov |

| 2-Fluoro-11-hydroxy-N-propylnoraporphine | Addition of a fluorine atom at the 2-position | Exhibits high affinity and selectivity for the dopamine D2 receptor. | nih.gov |

Exploration of Novel Molecular Targets and Signaling Pathways

Investigating the downstream signaling cascades initiated by receptor binding is also a critical future direction. Understanding how these compounds influence intracellular pathways, such as cyclic AMP (cAMP) production or beta-arrestin recruitment, can provide a more nuanced picture of their agonist or antagonist properties. This level of detail is essential for distinguishing between compounds that may have similar binding affinities but produce different cellular and physiological responses.

Application as Pharmacological Probes for Dopamine Receptor Research

The specific properties of this compound enantiomers and their analogues make them valuable tools for basic research. nih.gov A pharmacological probe is a compound with high potency and selectivity for a specific receptor, used to investigate the receptor's function and distribution. The development of analogues with exceptional subtype selectivity is crucial for dissecting the roles of different dopamine receptor isoforms in complex neurological processes. nih.gov

The (R)-(-) and (S)-(+) enantiomers of NPA already serve as effective probes to differentiate between agonist and antagonist effects at dopamine receptor sites. nih.gov The (R)-isomer can be used to study the consequences of receptor activation, such as inducing stereotyped behavior in animal models, while the (S)-isomer can be used to block those same receptors. nih.gov Furthermore, highly selective analogues like 2-Fluoro-11-hydroxy-N-propylnoraporphine can be used to map the distribution of D2 receptors in the brain and to clarify their specific roles in motor control, cognition, and reward pathways. nih.gov As new analogues with unique selectivity profiles are developed, they will become indispensable tools for advancing our fundamental understanding of the dopamine system.

Investigation of Metabolic Pathways and Preclinical Pharmacokinetics (e.g., bioavailability studies in animal models)

A significant gap in the current knowledge base for this compound is its metabolic fate and pharmacokinetic profile. For any compound to be considered for further development, a thorough understanding of how it is absorbed, distributed, metabolized, and excreted (ADME) is essential.

Future preclinical research must involve comprehensive pharmacokinetic studies in animal models. These studies would aim to determine key parameters such as oral bioavailability, plasma half-life, and brain penetration. Investigating the metabolic pathways will involve identifying the primary enzymes responsible for its breakdown, likely within the cytochrome P450 family, and characterizing the resulting metabolites. nih.govmdpi.com It is crucial to determine whether these metabolites are active, inactive, or potentially toxic.

In vitro experiments using liver microsomes or S9 fractions can provide initial insights into metabolic stability and potential drug-drug interactions. dntb.gov.ua Subsequent in vivo studies in rodents will be necessary to confirm these findings and to establish a complete pharmacokinetic profile, which is a prerequisite for any further translational research. nih.gov

Q & A

Q. What ethical guidelines apply to preclinical studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.